Leucyltyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in Protein Structure and Function

[1] Protein Structure and Function ()

Leucine: Roles in Cell Signaling and Metabolism

Leucine, one of the amino acids in leucyltyrosine, is an essential amino acid. This means the body cannot synthesize it on its own and must obtain it from dietary sources. Research has shown leucine to be a key player in cell signaling pathways, particularly those regulating muscle protein synthesis [2]. It also plays a role in metabolism, influencing blood sugar control and energy production [3].

[2] Leucine and Muscle Protein Synthesis ()

[3] Leucine’s Role in Glucose and Lipid Metabolism ()

Tyrosine: Precursor to Neurotransmitters and Melanin

Tyrosine, the other amino acid in leucyltyrosine, is another essential amino acid. It serves as a precursor for the synthesis of several important molecules, including neurotransmitters like dopamine and norepinephrine, which are involved in mood, cognition, and movement [4]. Tyrosine also contributes to melanin production, which pigments the skin and hair [5].

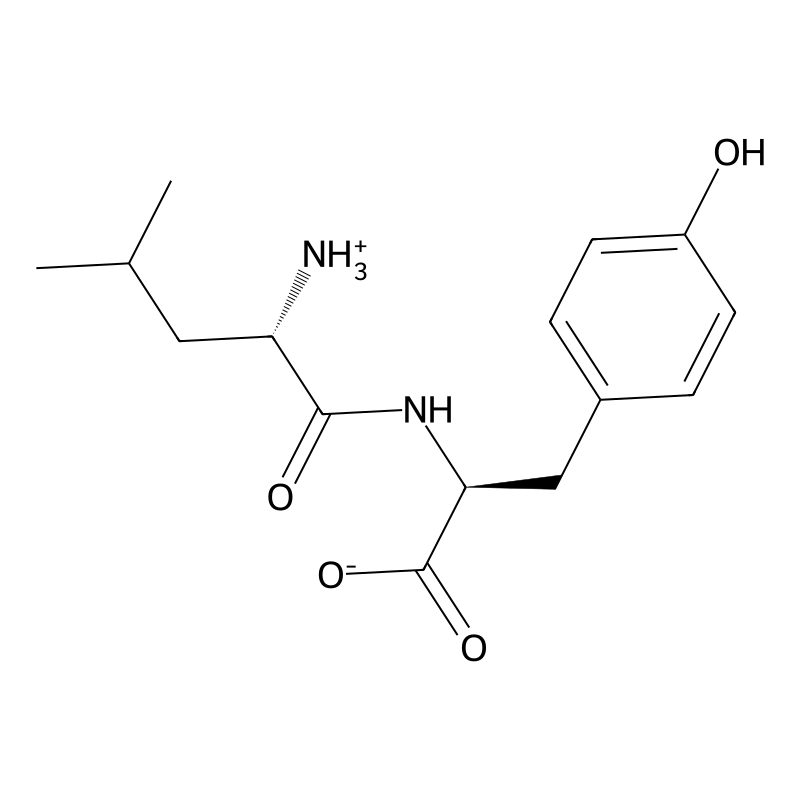

Leucyltyrosine is a dipeptide composed of the amino acids L-leucine and L-tyrosine, with the chemical formula C15H22N2O4 and a CAS Registry Number of 968-21-8. This compound is synthesized through peptide bond formation between the carboxyl group of L-leucine and the amino group of L-tyrosine. It is recognized for its role as a metabolite and is functionally related to both constituent amino acids, contributing to various biological processes .

- Hydrolysis: The peptide bond can be cleaved by water, yielding L-leucine and L-tyrosine.

- Complexation Reactions: Leucyltyrosine can form complexes with metal ions, which may influence its reactivity and stability in biological systems. Studies have shown that it interacts with divalent metal ions, affecting its kinetics in solution .

- Oxidation: The phenolic hydroxyl group of L-tyrosine can undergo oxidation under certain conditions, potentially leading to various derivatives or reactions with other substrates .

Leucyltyrosine exhibits several biological activities:

- Metabolic Role: As a dipeptide, it participates in metabolic pathways involving protein synthesis and degradation. It may influence muscle protein synthesis due to the presence of L-leucine, known for its anabolic effects .

- Neurotransmitter Precursor: The tyrosine component is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, linking leucyltyrosine to neurochemical processes.

- Antioxidant Properties: Some studies suggest that dipeptides like leucyltyrosine may possess antioxidant properties, potentially protecting cells from oxidative stress .

Leucyltyrosine can be synthesized through various methods:

- Chemical Synthesis:

- Solid-phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support.

- Solution-phase Synthesis: Involves coupling L-leucine and L-tyrosine in solution using activating agents like carbodiimides.

- Enzymatic Synthesis:

- Utilizing specific proteases or peptidases that catalyze the formation of peptide bonds under mild conditions.

- Biotechnological Approaches:

- Recombinant DNA technology can be employed to express enzymes that facilitate the synthesis of leucyltyrosine from its constituent amino acids.

Leucyltyrosine has several applications across various fields:

- Nutraceuticals: Used in dietary supplements aimed at enhancing muscle growth and recovery due to its anabolic properties.

- Pharmaceuticals: Investigated for potential therapeutic roles in neurodegenerative diseases owing to its connection with neurotransmitter synthesis.

- Food Industry: May be utilized as a flavor enhancer or functional ingredient due to its amino acid composition.

Research on leucyltyrosine has highlighted its interactions with various substances:

- Metal Ions: Studies indicate that leucyltyrosine forms complexes with divalent metal ions like cobalt, influencing its stability and reactivity in biological systems .

- Other Amino Acids: Interaction studies have shown that leucyltyrosine can affect the kinetics of complexation reactions involving other amino acids, suggesting potential synergistic effects in metabolic pathways .

Leucyltyrosine shares similarities with other dipeptides but possesses unique characteristics due to its specific amino acid composition. Here are some comparable compounds:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Glycyltyrosine | Glycine + Tyrosine | Simpler structure; often involved in neurotransmitter pathways. |

| Phenylalanylleucine | Phenylalanine + Leucine | Contains an aromatic side chain; involved in protein synthesis. |

| Leucylvaline | Leucine + Valine | Similar structure; valine influences branched-chain amino acid metabolism. |

| Leucylserine | Leucine + Serine | Serine contributes to phosphorylation processes; important in signaling pathways. |

Leucyltyrosine's unique combination of L-leucine and L-tyrosine distinguishes it from these compounds by potentially enhancing both anabolic effects and neurochemical activity due to the presence of both branched-chain and aromatic amino acids.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Lameiras P, Boudesocque L, Mouloungui Z, Renault JH, Wieruszeski JM, Lippens G, Nuzillard JM. Glycerol and glycerol carbonate as ultraviscous solvents for mixture analysis by NMR. J Magn Reson. 2011 Sep;212(1):161-8. doi: 10.1016/j.jmr.2011.06.021. Epub 2011 Jul 1. PubMed PMID: 21802324.

3: Waters SP, Noble ER, Dalling MJ. Intracellular Localization of Peptide Hydrolases in Wheat (Triticum aestivum L.) Leaves. Plant Physiol. 1982 Mar;69(3):575-9. PubMed PMID: 16662252; PubMed Central PMCID: PMC426257.

4: Rajendran VM, Berteloot A, Ishikawa Y, Khan AH, Ramaswamy K. Transport of carnosine by mouse intestinal brush-border membrane vesicles. Biochim Biophys Acta. 1984 Dec 19;778(3):443-8. PubMed PMID: 6439246.

5: Szyk A, Maurizi MR. Crystal structure at 1.9A of E. coli ClpP with a peptide covalently bound at the active site. J Struct Biol. 2006 Oct;156(1):165-74. Epub 2006 Apr 21. PubMed PMID: 16682229.

6: Daniel H, Adibi SA. Selective effect of zinc on uphill transport of oligopeptides into kidney brush border membrane vesicles. FASEB J. 1995 Aug;9(11):1112-7. PubMed PMID: 7649411.

7: Waters SP, Peoples MB, Simpson RJ, Dalling MJ. Nitrogen redistribution during grain growth in wheat (Triticum aestivum L.) : I. Peptide hydrolase activity and protein breakdown in the flag leaf, glumes and stem. Planta. 1980 Oct;148(5):422-8. doi: 10.1007/BF00552654. PubMed PMID: 24310182.

8: MILLER GW, GILLIS BT, LI NC. The effects of optical configuration of peptides. II. The reaction of diastereomeric leucyltyrosines with cobaltous ion and molecular oxygen. J Biol Chem. 1960 Oct;235:2840-4. PubMed PMID: 13770770.

9: Bradford HN, Schmaier AH, Colman RW. Kinetics of inhibition of platelet calpain II by human kininogens. Biochem J. 1990 Aug 15;270(1):83-90. PubMed PMID: 2396995; PubMed Central PMCID: PMC1131681.

10: Krause JA, Baures PW, Eggleston DS. Molecular structures of L-Leu-L-Tyr, Gly-D,L-Met.p-toluenesulfonate and L-His-L-Leu. Acta Crystallogr B. 1993 Feb 1;49 ( Pt 1):123-30. PubMed PMID: 8442925.

11: Fonseca C, Domingues MR, Simões C, Amado F, Domingues P. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. J Mass Spectrom. 2009 May;44(5):681-93. doi: 10.1002/jms.1543. PubMed PMID: 19125397.

12: Kapitannikov IuV, Iavashev LP, Ginodman LM, Antonov VK. [Mechanism of oxygen exchange in the amide group of substrates during their hydrolysis catalyzed by leucine aminopeptidase and pepsin]. Bioorg Khim. 1983 Feb;9(2):228-31. Russian. PubMed PMID: 6435638.

13: Tsetlin VI, Ivanov VT, Ovchinnikov IuA. [Conformational aspects of peptide interaction with proteolytic enzymes. Pepsin-catalyzed hydrolysis of cyclic peptides, containing leucyl-tyrosine fragments]. Biokhimiia. 1975 Jul-Aug;40(4):694-7. Russian. PubMed PMID: 1106781.